N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide
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Overview
Description
N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated phenyl group, an ethoxy group, a hydroxy group, a nitro group, and a phenoxyacetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes the following steps:
Ethoxylation: The ethoxy group is introduced via an etherification reaction, typically using ethanol and an acid catalyst.
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, often using hydrogen peroxide or a similar oxidizing agent.
Nitro Group Introduction: The nitro group is introduced via nitration, using a mixture of concentrated nitric acid and sulfuric acid.
Phenoxyacetamide Formation: The phenoxyacetamide moiety is formed through a nucleophilic substitution reaction, where the phenol reacts with chloroacetamide in the presence of a base.
Condensation Reaction: The final step involves the condensation of the brominated, ethoxylated, and hydroxylated phenyl group with the phenoxyacetamide moiety, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization, distillation, and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution.
Condensation: The compound can undergo further condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides, in the presence of a base such as sodium hydroxide or potassium carbonate.
Condensation: Aldehydes, ketones, in the presence of acid or base catalysts.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Condensation: Formation of Schiff bases or other condensation products.
Scientific Research Applications
N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes, such as cyclooxygenase or lipoxygenase, leading to anti-inflammatory effects.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
DNA Interaction: Interacting with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide can be compared with similar compounds such as:
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Knoevenagel Condensation Products: Compounds formed through the Knoevenagel condensation reaction, used in various organic synthesis applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32BrN3O6/c1-7-34-21-12-18(26)10-16(23(21)31)13-27-28-22(30)14-35-20-9-8-17(11-19(20)29(32)33)25(5,6)15-24(2,3)4/h8-13,31H,7,14-15H2,1-6H3,(H,28,30)/b27-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFKLLXXRSBBMX-UVHMKAGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C=NNC(=O)COC2=C(C=C(C=C2)C(C)(C)CC(C)(C)C)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)/C=N/NC(=O)COC2=C(C=C(C=C2)C(C)(C)CC(C)(C)C)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32BrN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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